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Compound of Interest

Compound Name: Diethyl azelate

Cat. No.: B1215421 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for Diethyl azelate, a

key compound in various research and development applications. The following sections detail

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

along with the experimental protocols utilized for their acquisition. This document is intended

for researchers, scientists, and professionals in drug development seeking a detailed

spectroscopic reference for Diethyl azelate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of Diethyl azelate are

presented below.

¹H NMR Spectral Data
The ¹H NMR spectrum of Diethyl azelate exhibits distinct signals corresponding to the different

types of protons in its structure. The chemical shifts (δ) are reported in parts per million (ppm)

relative to a standard reference.
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Signal
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

a 1.25 Triplet 6H -O-CH₂-CH₃

b 1.30 Multiplet 6H -CH₂-CH₂-CH₂-

c 1.61 Multiplet 4H -CO-CH₂-CH₂-

d 2.28 Triplet 4H -CH₂-CO-O-

e 4.12 Quartet 4H -O-CH₂-CH₃

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Signal Chemical Shift (δ) ppm Assignment

1 14.2 -O-CH₂-CH₃

2 24.9 -CH₂-CH₂-CH₂-

3 29.0 -CH₂-CH₂-CH₂-

4 34.3 -CH₂-CO-O-

5 60.1 -O-CH₂-CH₃

6 173.6 >C=O

Experimental Protocol: NMR Spectroscopy
The NMR spectra were acquired on a Bruker Avance 400 spectrometer operating at 400 MHz

for ¹H NMR and 100 MHz for ¹³C NMR. The sample was prepared by dissolving approximately

10 mg of Diethyl azelate in 0.5 mL of deuterated chloroform (CDCl₃), which also served as the

internal standard. The spectra were recorded at room temperature (298 K). For the ¹H NMR

spectrum, 16 scans were accumulated, while the ¹³C NMR spectrum required 256 scans for

adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
The IR spectrum of Diethyl azelate shows characteristic absorption bands that confirm the

presence of its ester functional groups and aliphatic chains.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

2981, 2935, 2859 Strong C-H stretching (aliphatic)

1738 Very Strong C=O stretching (ester)

1465, 1369 Medium C-H bending (aliphatic)

1178 Strong C-O stretching (ester)

Experimental Protocol: IR Spectroscopy
The IR spectrum was obtained using a Bruker IFS 85 spectrometer with Fourier Transform

(FTIR) capability.[1] A thin film of the neat liquid sample was placed between two potassium

bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

MS Spectral Data
The mass spectrum of Diethyl azelate was obtained using Gas Chromatography-Mass

Spectrometry (GC-MS).
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m/z Relative Intensity (%) Assignment

244 5 [M]⁺ (Molecular Ion)

199 45 [M - OCH₂CH₃]⁺

171 30 [M - COOCH₂CH₃]⁺

152 100
[M - 2x OCH₂CH₃]⁺

(rearrangement)

83 60 [C₆H₁₁]⁺

55 85 [C₄H₇]⁺

Experimental Protocol: MS
The mass spectrum was recorded on a NIST Mass Spectrometry Data Center instrument.[1]

The sample was introduced via a gas chromatograph to ensure purity. The ionization method

employed was electron impact (EI) at 70 eV.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like Diethyl azelate.
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Workflow for Spectroscopic Analysis of Diethyl Azelate
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Caption: Workflow for the spectroscopic analysis of Diethyl Azelate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1215421#spectroscopic-data-for-diethyl-azelate-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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